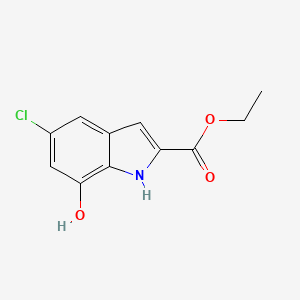
2-(2-aminophenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-氨基苯基)喹唑啉-4(1H)-酮是一种杂环化合物,属于喹唑啉酮家族。该化合物以喹唑啉酮核心结构为特征,苯环上连接氨基。喹唑啉酮以其多种生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
2-(2-氨基苯基)喹唑啉-4(1H)-酮的合成通常涉及2-氨基苯腈与各种醛或酮的缩合。 一种常见的方法是使用四氢呋喃 (THF) 中的氢化钠作为碱,然后将反应混合物回流 。 另一种方法利用荧光素作为光催化剂,在可见光照射下,2-氨基苯甲酰胺与醛的可见光诱导缩合环化 .
工业生产方法
文献中没有很好地记录 2-(2-氨基苯基)喹唑啉-4(1H)-酮的工业生产方法。 大规模有机合成的通用原则,如优化反应条件、使用经济高效的试剂以及确保高产率,将适用。
化学反应分析
反应类型
2-(2-氨基苯基)喹唑啉-4(1H)-酮经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹唑啉-4(1H)-酮衍生物。
还原: 还原反应可以改变喹唑啉酮核心或氨基。
取代: 亲电和亲核取代反应可能发生在苯环或喹唑啉酮核心上。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲电试剂和亲核试剂 .
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生具有不同官能团的喹唑啉酮衍生物,而取代反应可以在苯环或喹唑啉酮核心上引入各种取代基 .
科学研究应用
化学: 它作为合成更复杂的喹唑啉酮衍生物的构建单元。
生物学: 该化合物表现出抗菌、抗真菌和抗癌活性.
作用机制
2-(2-氨基苯基)喹唑啉-4(1H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以抑制参与疾病过程的酶或受体,从而发挥其治疗作用。 例如,它可能抑制参与细胞信号通路激酶或其他蛋白质,从而发挥其抗癌活性 .
相似化合物的比较
类似化合物
喹唑啉-4(3H)-酮: 一种具有类似生物活性的密切相关化合物.
2-芳基喹唑啉: 这些化合物共享喹唑啉核心,并表现出相似的化学和生物性质.
独特性
2-(2-氨基苯基)喹唑啉-4(1H)-酮因苯环上存在氨基而独一无二,这会影响其反应性和生物活性。 这一结构特征使其与其他喹唑啉酮衍生物区别开来,并有助于其特定的应用和效果 .
属性
CAS 编号 |
27259-73-0 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC 名称 |
2-(2-aminophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,15H2,(H,16,17,18) |
InChI 键 |
MDRBCQOOJMXHOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)
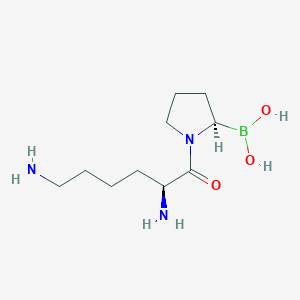


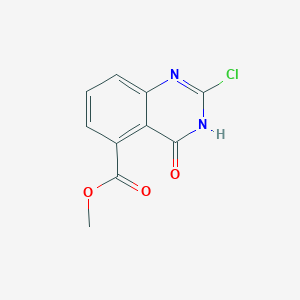


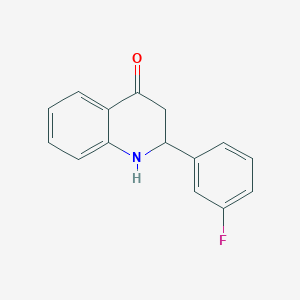
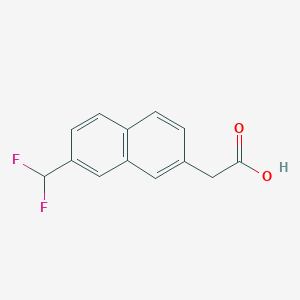
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)

